molecular formula C15H22N4OS B7532458 1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide

1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide

Cat. No.: B7532458
M. Wt: 306.4 g/mol
InChI Key: IBPRMLVERNXLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is mainly used in the field of biochemistry and pharmacology to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition leads to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory properties. Additionally, it has been found to have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide in lab experiments is its potential as an anti-cancer agent. It has also shown potential as a treatment for neurodegenerative diseases. However, one of the limitations of using this compound is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide. One area of research could be to further investigate its potential as an anti-cancer agent, and to determine the specific mechanisms by which it inhibits cancer cell growth. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases, and to determine the specific mechanisms by which it exerts its neuroprotective effects. Additionally, further research could be conducted to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide involves the reaction of 1-tert-butyl-3-ethyl-4-methylpyrazole-5-carboxylic acid with thionyl chloride to form 1-tert-butyl-3-ethyl-4-methylpyrazole-5-carbonyl chloride. This is then reacted with N-methyl-N-(1,3-thiazol-4-ylmethyl)amine to form the final product.

Scientific Research Applications

1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide has been used in various scientific research studies to investigate its potential applications. One of the main applications of this compound is in the field of pharmacology, where it has been used to study its mechanism of action and physiological effects. It has also been used in studies related to cancer research, where it has shown potential as an anti-cancer agent.

Properties

IUPAC Name

1-tert-butyl-5-ethyl-N-methyl-N-(1,3-thiazol-4-ylmethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-6-13-12(7-17-19(13)15(2,3)4)14(20)18(5)8-11-9-21-10-16-11/h7,9-10H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPRMLVERNXLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C(C)(C)C)C(=O)N(C)CC2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.